
3-Chlorophenyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorophenyl acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of a chlorophenyl group attached to the acrylate moiety. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
3-Chlorophenyl acrylate can be synthesized through several methods. One common synthetic route involves the esterification of 3-chlorophenol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
3-Chlorophenyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl acrylates.
科学研究应用
3-Chlorophenyl acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: this compound is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form cross-linked structures.
作用机制
The mechanism of action of 3-Chlorophenyl acrylate involves its reactivity with various nucleophiles and electrophiles. The acrylate group is highly reactive due to the presence of the electron-withdrawing carbonyl group, which makes the β-carbon susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
相似化合物的比较
Similar Compounds
3-Bromophenyl acrylate: Similar in structure but with a bromine atom instead of chlorine.
3-Methylphenyl acrylate: Contains a methyl group instead of a halogen.
4-Chlorophenyl acrylate: The chlorine atom is positioned at the para position instead of the meta position.
Uniqueness
3-Chlorophenyl acrylate is unique due to the presence of the chlorine atom at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional difference can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
属性
CAS 编号 |
37442-58-3 |
|---|---|
分子式 |
C9H7ClO2 |
分子量 |
182.60 g/mol |
IUPAC 名称 |
(3-chlorophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H7ClO2/c1-2-9(11)12-8-5-3-4-7(10)6-8/h2-6H,1H2 |
InChI 键 |
QGLITNZASFCEKC-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


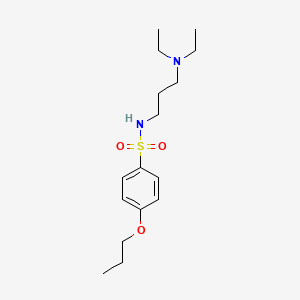
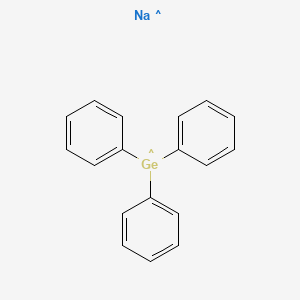
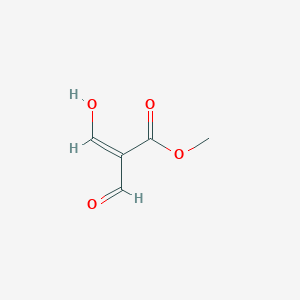
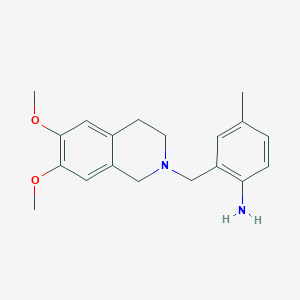

![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)


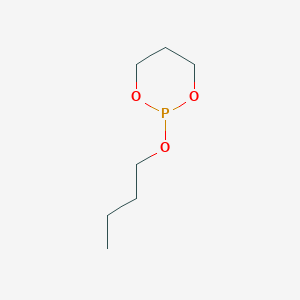
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)



![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)
